2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide
Overview
Description
2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide is a chemical compound with the molecular formula C11H12N2O2S It is a derivative of pyridine, characterized by the presence of a cyano group, three methyl groups, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide typically involves the reaction of 3-cyano-4,5,6-trimethylpyridine with a suitable thiol reagent, followed by acylation. One common method involves the use of 3-cyano-4,5,6-trimethylpyridine and thioglycolic acid under basic conditions to form the intermediate thiol compound, which is then acylated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and sulfanyl groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)thioacetic acid
- 2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)thio-N-(4-iodophenyl)acetamide
- 2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)thio-N-mesitylacetamide
Uniqueness
2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano group, in particular, allows for a range of chemical modifications, making it a versatile scaffold for further derivatization .
Properties
IUPAC Name |
2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-6-7(2)9(4-12)11(14-8(6)3)16-5-10(13)15/h5H2,1-3H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSCENDYULCJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)N)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327778 | |
Record name | 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313519-24-3 | |
Record name | 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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